![molecular formula C12H11N5O B13026998 3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13026998.png)
3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a triazole ring fused to a pyrazine ring, with an aminomethyl group at the 3-position and a phenyl group at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring is often constructed through a condensation reaction between diamines and diketones.
Phenyl Substitution: The phenyl group is typically introduced via a Suzuki coupling reaction, involving a boronic acid and a halogenated triazole-pyrazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the triazole or pyrazine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Dihydro-triazolo-pyrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
Medicinally, derivatives of this compound have shown promise as kinase inhibitors, which are crucial in the treatment of cancers and other diseases involving dysregulated cell signaling pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its heterocyclic structure.
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-b]pyrazin-8(7H)-one: Similar structure but different ring fusion, leading to different chemical properties.
7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: Lacks the aminomethyl group, affecting its reactivity and biological activity.
3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: Lacks the phenyl group, which may reduce its potential interactions with biological targets.
Uniqueness
The presence of both the aminomethyl and phenyl groups in 3-(aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one provides a unique combination of electronic and steric properties, enhancing its potential as a versatile compound in various applications.
Propiedades
Fórmula molecular |
C12H11N5O |
|---|---|
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
3-(aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C12H11N5O/c13-8-10-14-15-11-12(18)16(6-7-17(10)11)9-4-2-1-3-5-9/h1-7H,8,13H2 |
Clave InChI |
CVALVDPNNVKEBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


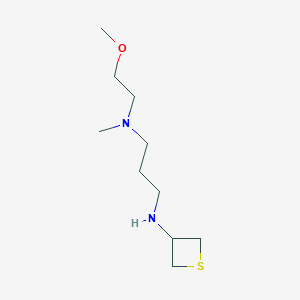
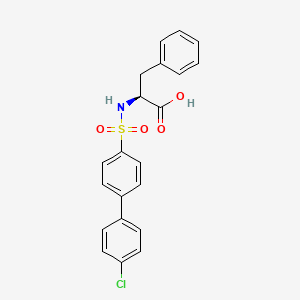
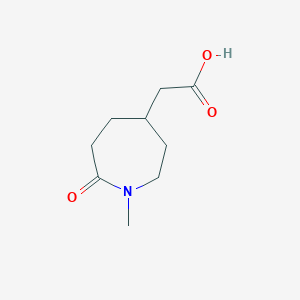
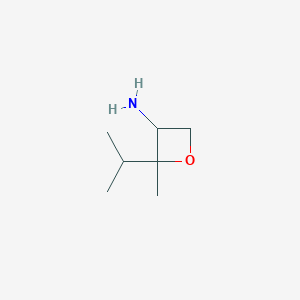
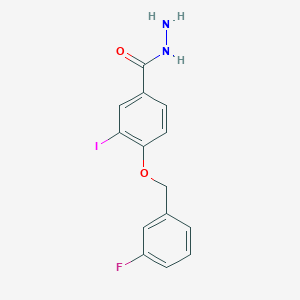
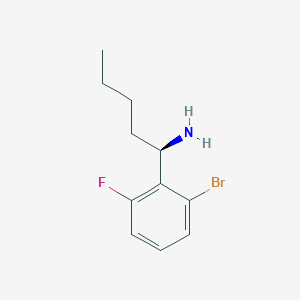
![5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13026940.png)
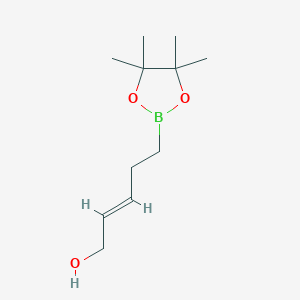
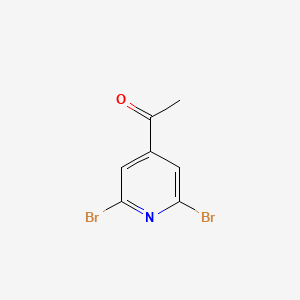

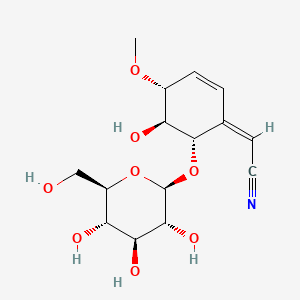
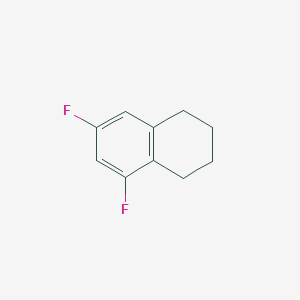
![5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole](/img/structure/B13026979.png)

